
1,3,7-Trimethyl-8-(4-phenylbutoxy)-3,7-dihydro-1h-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,7-Trimethyl-8-(4-phenylbutoxy)-3,7-dihydro-1h-purine-2,6-dione is a chemical compound known for its unique structure and properties. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by the presence of a phenylbutoxy group attached to the purine ring, which significantly influences its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-(4-phenylbutoxy)-3,7-dihydro-1h-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process generally includes:
Alkylation: The introduction of the phenylbutoxy group is achieved through an alkylation reaction. This involves the reaction of a suitable purine derivative with a phenylbutyl halide under basic conditions.
Methylation: The trimethyl groups are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Cyclization: The final step involves cyclization to form the purine ring structure, which is facilitated by heating and the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common industrial methods include:
Catalytic Alkylation: Using catalysts such as palladium or platinum to enhance the alkylation step.
High-Pressure Reactors: Employing high-pressure conditions to drive the reactions to completion more rapidly.
Automated Synthesis: Utilizing automated systems to control reaction parameters precisely, ensuring reproducibility and scalability.
化学反应分析
Types of Reactions
1,3,7-Trimethyl-8-(4-phenylbutoxy)-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the phenylbutoxy group with other functional groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as:
Oxides: Formed through oxidation reactions.
Reduced Forms: Resulting from reduction reactions.
Substituted Derivatives: Produced via nucleophilic substitution reactions.
科学研究应用
1,3,7-Trimethyl-8-(4-phenylbutoxy)-3,7-dihydro-1h-purine-2,6-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
作用机制
The mechanism by which 1,3,7-Trimethyl-8-(4-phenylbutoxy)-3,7-dihydro-1h-purine-2,6-dione exerts its effects involves interaction with specific molecular targets. These targets include:
Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to specific receptors, modulating their activity and influencing cellular responses.
Pathways: The compound may interfere with or enhance particular biochemical pathways, leading to various physiological effects.
相似化合物的比较
1,3,7-Trimethyl-8-(4-phenylbutoxy)-3,7-dihydro-1h-purine-2,6-dione can be compared with other similar compounds, such as:
Caffeine: 1,3,7-Trimethylxanthine, which shares the trimethylxanthine core but lacks the phenylbutoxy group.
Theophylline: 1,3-Dimethylxanthine, which has a similar structure but different functional groups.
Theobromine: 3,7-Dimethylxanthine, another related compound with distinct properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties not found in its analogs.
属性
CAS 编号 |
5415-88-3 |
|---|---|
分子式 |
C18H22N4O3 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
1,3,7-trimethyl-8-(4-phenylbutoxy)purine-2,6-dione |
InChI |
InChI=1S/C18H22N4O3/c1-20-14-15(21(2)18(24)22(3)16(14)23)19-17(20)25-12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 |
InChI 键 |
ZGQWBEXVWYJPHA-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(N=C1OCCCCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
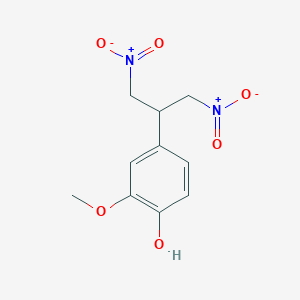
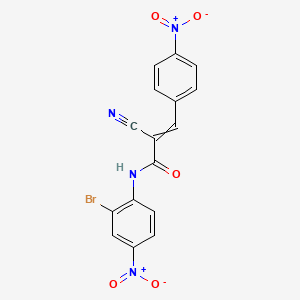

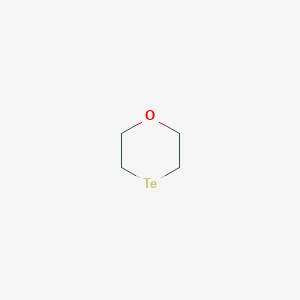
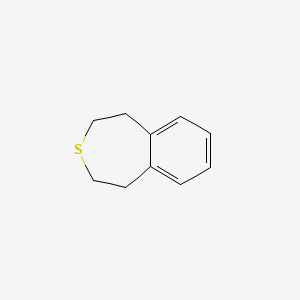

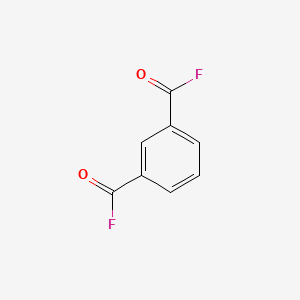

![Trimethyl[(trimethylplumbyl)oxy]silane](/img/structure/B14737266.png)
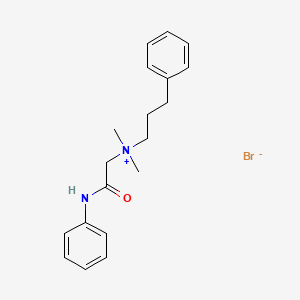

![2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid](/img/structure/B14737296.png)
